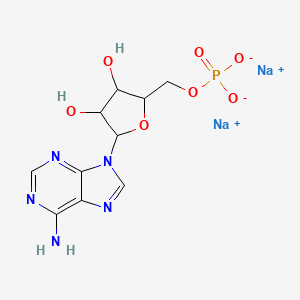

Disodium adenosine 5'-phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disodium adenosine 5’-phosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism via its conversion into adenosine triphosphate by adenosine triphosphate synthases . This compound is also known for its role in platelet activation through its interaction with purinergic receptors .

准备方法

There are two primary methods for preparing disodium adenosine 5’-phosphate: enzymatic synthesis and chemical synthesis .

-

Enzymatic Synthesis

Step 1: Prepare a reaction mixture containing nicotinamide adenine dinucleotide or a suitable precursor, the appropriate enzyme (e.g., nicotinamide adenine dinucleotidease or phosphodiesterases), and a buffer solution to maintain the desired pH and ionic conditions.

Step 2: Incubate the reaction mixture at the optimal temperature for the enzyme, typically ranging from room temperature to 37°C, for a specified duration.

Step 3: Monitor the progress of the reaction using analytical methods like thin-layer chromatography or high-performance liquid chromatography.

Step 4: Once the desired conversion is achieved, stop the reaction by heat inactivation or by adding a denaturing agent.

Step 5: Purify the product using techniques like ion-exchange chromatography or preparative high-performance liquid chromatography.

Step 6: Convert the purified disodium adenosine 5’-phosphate to the disodium salt form by adjusting the pH and adding sodium hydroxide or sodium bicarbonate.

-

Chemical Synthesis

Step 1: Set up a reaction mixture containing the appropriate precursors, such as adenosine monophosphate, in the desired solvent system.

Step 2: Add coupling reagents and catalysts, if necessary, to facilitate the formation of the desired bonds.

Step 3: Adjust the pH and temperature according to the reaction requirements and allow the reaction to proceed for the specified duration.

Step 4: Monitor the progress of the reaction using analytical techniques like thin-layer chromatography or high-performance liquid chromatography.

Step 5: Quench the reaction and isolate the disodium adenosine 5’-phosphate product using appropriate purification techniques, such as column chromatography or crystallization.

化学反应分析

Disodium adenosine 5’-phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation .

-

Hydrolysis

Conditions: Acidic, neutral, and alkaline conditions.

Reagents: Water, acids, and bases.

Products: Adenosine monophosphate and inorganic phosphate.

-

Oxidation

Conditions: Presence of oxidizing agents.

Reagents: Hydrogen peroxide, potassium permanganate.

Products: Oxidized adenosine derivatives.

-

Phosphorylation

Conditions: Catalyzed by enzymes such as kinases.

Reagents: Adenosine triphosphate.

Products: Adenosine triphosphate.

科学研究应用

Disodium adenosine 5’-phosphate has a wide range of scientific research applications :

Chemistry: Used as a substrate in enzymatic reactions and as a standard in high-performance liquid chromatography.

Biology: Involved in energy storage and nucleic acid metabolism. It is also used in studies of platelet activation and purinergic signaling.

Medicine: Investigated for its role in platelet activation and potential therapeutic applications in cardiovascular diseases.

Industry: Used in the production of nucleotides and nucleotide derivatives for various applications.

作用机制

Disodium adenosine 5’-phosphate exerts its effects through its conversion into adenosine triphosphate by adenosine triphosphate synthases . It affects platelet activation through its interaction with purinergic receptors P2Y1 and P2Y12 . Upon its conversion to adenosine by ecto-adenosine diphosphatases, platelet activation is inhibited via adenosine receptors .

相似化合物的比较

Disodium adenosine 5’-phosphate can be compared with other similar compounds such as adenosine monophosphate and adenosine triphosphate :

-

Adenosine Monophosphate

Structure: Contains one phosphate group.

Function: Involved in RNA synthesis and energy metabolism.

Uniqueness: Acts as a monomer in RNA and is a precursor for adenosine diphosphate and adenosine triphosphate.

-

Adenosine Triphosphate

Structure: Contains three phosphate groups.

Function: Primary energy carrier in cells.

Disodium adenosine 5’-phosphate is unique in its role as an intermediate in the conversion of adenosine monophosphate to adenosine triphosphate and its involvement in platelet activation.

属性

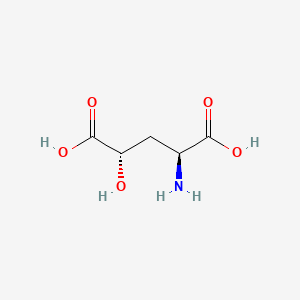

IUPAC Name |

disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXLVXZRPRRCRP-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid](/img/structure/B7889002.png)